A 784168

Vue d'ensemble

Description

A 784168 est un antagoniste synthétique et puissant du canal récepteur potentiel transitoire vanilloïde 1 (TRPV1). Ce composé est reconnu pour sa haute pureté et son activité biologique, ce qui en fait un outil précieux dans la recherche scientifique. This compound inhibe l'activation du TRPV1 humain par la capsaïcine, un composé présent dans les piments forts, avec une CI50 de 25 nM . Il a été démontré qu'il produisait une inhibition dans diverses lignées cellulaires, notamment les cellules d'astrocytome 1321N1 et les cellules HEK 293 .

Applications De Recherche Scientifique

A 784168 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the TRPV1 channel and its role in various physiological processes . In biology, this compound is used to investigate the mechanisms of pain and inflammation, as TRPV1 is a key integrator of pain stimuli . In medicine, this compound has potential therapeutic applications in the treatment of pain and inflammatory conditions . Additionally, this compound is used in industry for the development of new drugs and therapeutic agents targeting the TRPV1 channel .

Mécanisme D'action

Target of Action

The primary target of A-784168 is the vanilloid receptor type 1 (TRPV1) . TRPV1 is a ligand-gated nonselective cation channel that plays a crucial role in integrating various pain stimuli, including endogenous lipids, capsaicin, heat, and low pH .

Mode of Action

A-784168 acts as a potent antagonist of the TRPV1 receptor . It inhibits the activation of TRPV1 by various stimuli, thereby reducing the perception of pain .

Biochemical Pathways

The inhibition of TRPV1 by A-784168 affects the pain signaling pathway . By blocking the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .

Pharmacokinetics

A-784168 is orally active and has good CNS penetration . .

Result of Action

The molecular and cellular effects of A-784168’s action primarily involve the reduction of pain perception . By inhibiting the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .

Analyse Biochimique

Biochemical Properties

A 784168 interacts with the TRPV1 channel, a ligand-gated nonselective cation channel that plays a key role in the perception of pain . It inhibits the activation of TRPV1 by various stimuli, including capsaicin and mildly acidic conditions . The compound has been shown to be selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels .

Cellular Effects

This compound has been shown to inhibit capsaicin-induced activation of TRPV1 in 1321N1 astrocytoma cells expressing TRPV1 . It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA), or anandamide in HEK293 cells . These effects suggest that this compound can influence cell function by modulating the activity of TRPV1, which is involved in various cellular processes including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPV1 channel and inhibiting its activation . This inhibition prevents the influx of cations into the cell, which is a key step in the signaling pathways mediated by TRPV1 . By inhibiting TRPV1 activation, this compound can modulate various cellular processes, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce capsaicin-induced acute pain and chronic inflammatory thermal hyperalgesia . The potency of this compound in these models was found to be dose-dependent

Metabolic Pathways

Given its role as a TRPV1 antagonist, it is likely that this compound interacts with enzymes and cofactors involved in the signaling pathways mediated by TRPV1

Transport and Distribution

Given its ability to penetrate the CNS , it is likely that this compound can be transported across the blood-brain barrier

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that this compound localizes to the cell membrane where TRPV1 channels are located

Méthodes De Préparation

La voie de synthèse comprend généralement l'utilisation de réactifs tels que la trifluorométhylpyridine et le trifluorométhylsulfonylphényl . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour obtenir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

A 784168 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme un outil pour étudier le canal TRPV1 et son rôle dans divers processus physiologiques . En biologie, this compound est utilisé pour étudier les mécanismes de la douleur et de l'inflammation, car le TRPV1 est un intégrateur clé des stimuli douloureux . En médecine, ce composé a des applications thérapeutiques potentielles dans le traitement de la douleur et des affections inflammatoires . De plus, this compound est utilisé dans l'industrie pour le développement de nouveaux médicaments et agents thérapeutiques ciblant le canal TRPV1 .

Mécanisme d'action

This compound exerce ses effets en inhibant le canal TRPV1, un canal cationique non sélectif dépendant de ligands qui joue un rôle crucial dans la perception de la douleur et de la chaleur . Le composé se lie au canal TRPV1 et empêche son activation par les lipides endogènes, la capsaïcine, la chaleur et le faible pH . Cette inhibition réduit l'afflux d'ions calcium dans la cellule, diminuant ainsi la réponse cellulaire aux stimuli douloureux . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent le canal TRPV1 et les voies de signalisation associées qui contrôlent la douleur et l'inflammation .

Comparaison Avec Des Composés Similaires

A 784168 est unique en termes de sa haute puissance et de sa sélectivité pour le canal TRPV1. Des composés similaires comprennent A 795614, qui inhibe également le canal TRPV1 mais présente des propriétés pharmacocinétiques différentes . A 795614 a une mauvaise pénétration du système nerveux central par rapport à this compound, ce qui le rend moins efficace dans certains modèles de douleur . D'autres composés similaires comprennent divers antagonistes du TRPV1 qui diffèrent par leur structure chimique, leur puissance et leur sélectivité . L'unicité d'this compound réside dans sa haute puissance, sa bonne pénétration du système nerveux central et ses effets analgésiques à large spectre .

Propriétés

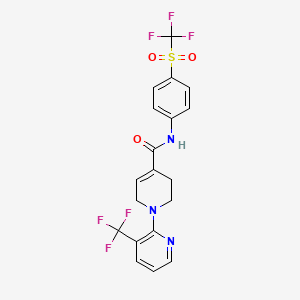

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUAWRFBHRAFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824982-41-4 | |

| Record name | A-784168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-784168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.